Propoxon

Description

BenchChem offers high-quality Propoxon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propoxon including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

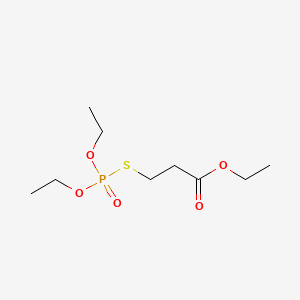

CAS No. |

5823-13-2 |

|---|---|

Molecular Formula |

C9H19O5PS |

Molecular Weight |

270.29 g/mol |

IUPAC Name |

ethyl 3-diethoxyphosphorylsulfanylpropanoate |

InChI |

InChI=1S/C9H19O5PS/c1-4-12-9(10)7-8-16-15(11,13-5-2)14-6-3/h4-8H2,1-3H3 |

InChI Key |

ZYFXUYOHJOBIEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCSP(=O)(OCC)OCC |

Origin of Product |

United States |

Propoxur's Inhibition of Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxur, a carbamate insecticide, exerts its neurotoxic effects through the potent and reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of the molecular mechanism of propoxur's interaction with AChE, supported by quantitative data, detailed experimental protocols, and visual diagrams. Understanding this mechanism is paramount for the development of novel insecticides, the management of resistance, and the formulation of effective clinical interventions for propoxur poisoning.

Core Mechanism of Acetylcholinesterase Inhibition

The primary mode of action of propoxur is the disruption of synaptic transmission via the inhibition of acetylcholinesterase.[1] In a normally functioning nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve impulse. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.[1][2]

Propoxur, being structurally similar to acetylcholine, acts as a competitive inhibitor by binding to the active site of AChE.[2] The key inhibitory event is the carbamylation of a serine hydroxyl group within the enzyme's active site.[2] This process involves the transfer of the carbamoyl group from propoxur to the serine residue, forming a carbamylated enzyme that is temporarily inactive.[3]

A defining characteristic of carbamate insecticides like propoxur is the reversibility of this inhibition.[2][3] Unlike organophosphates which cause near-irreversible phosphorylation, the carbamylated AChE can undergo spontaneous hydrolysis.[2] This reaction cleaves the carbamoyl group, regenerating a functional enzyme.[2] Although this reactivation is significantly slower than the hydrolysis of acetylcholine, it ensures the transient nature of the inhibition.[3]

The temporary inactivation of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of muscarinic and nicotinic receptors. This cholinergic overstimulation is the direct cause of the toxic effects associated with propoxur exposure, including tremors, convulsions, and in severe cases, paralysis and respiratory failure.[4]

Quantitative Data on Propoxur-Acetylcholinesterase Interaction

The inhibitory potency of propoxur against acetylcholinesterase has been quantified across various species and enzyme sources. The following tables summarize key kinetic parameters.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Propoxur against Cholinesterases

| Enzyme Source | Cholinesterase Type | IC50 (M) | Reference(s) |

| Human Erythrocyte | Acetylcholinesterase (AChE) | 4.6 x 10⁻⁷ | [4] |

| Human Plasma | Butyrylcholinesterase (BChE) | 2.3 x 10⁻⁵ | [4] |

| Bovine | Cholinesterase | 7 x 10⁻⁷ | [4] |

| Fly | Cholinesterase | 0.1 - 8 x 10⁻⁸ | [4] |

Table 2: Bimolecular Rate Constant (Ki) of Propoxur for Cholinesterases

| Enzyme Source | Ki (L·mol⁻¹·min⁻¹) | Reference(s) |

| Bovine Cholinesterase | 0.5 - 1.0 x 10⁵ | [4] |

| Fly Cholinesterase | 1 x 10⁵ | [4] |

| Human Serum Cholinesterase | 0.95 x 10³ | [4] |

| Susceptible Housefly (PSS strain) | ~100-fold higher than resistant strain | [5] |

| Resistant Housefly (N-PRS strain) | ~100-fold lower than susceptible strain | [5] |

Experimental Protocols

Determination of IC50 using the Ellman Assay

The most common method for determining AChE inhibition is the colorimetric Ellman assay.

Principle: This assay measures the activity of AChE by quantifying the production of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be measured spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to AChE activity.

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Propoxur

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of propoxur in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare serial dilutions of the propoxur stock solution to obtain a range of desired concentrations.

-

Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the propoxur solution at various concentrations (or solvent for the control).

-

Add 10 µL of the AChE solution.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 10 µL of DTNB solution followed by 10 µL of ATCh solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of time (e.g., every minute for 10 minutes) in kinetic mode.

Data Analysis:

-

Calculate the rate of reaction (V) for each propoxur concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each propoxur concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of propoxur.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the propoxur concentration and fitting the data to a sigmoidal dose-response curve.

Determination of the Bimolecular Rate Constant (Ki)

For a more detailed kinetic analysis of a reversible inhibitor like propoxur, the bimolecular rate constant (Ki) can be determined. This often involves performing the enzyme assay at multiple substrate and inhibitor concentrations.

Procedure:

-

Perform the Ellman assay as described above, but with varying concentrations of both the substrate (ATCh) and the inhibitor (propoxur).

-

Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

Data Analysis:

-

The data can be analyzed using various methods, including Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

-

Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration.

-

For a competitive inhibitor, the lines will intersect on the y-axis.

-

For a non-competitive inhibitor, the lines will intersect on the x-axis.

-

For a mixed inhibitor, the lines will intersect in the second or third quadrant.

-

-

The Ki value can be determined from the intercepts and slopes of these plots. For competitive inhibition, the apparent Km (Km_app) is given by Km(1 + [I]/Ki). By plotting Km_app versus [I], Ki can be determined from the x-intercept (-Ki).

-

Alternatively, non-linear regression analysis of the initial rate data against the appropriate Michaelis-Menten equation for the specific inhibition model can be used to directly determine Vmax, Km, and Ki.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by Propoxur

Caption: Cholinergic signaling pathway and its disruption by propoxur.

Experimental Workflow for IC50 Determination using the Ellman Assay

Caption: Workflow for determining the IC50 of propoxur using the Ellman assay.

Logical Relationship of Propoxur's Reversible Inhibition Mechanism

Caption: Kinetic model of the reversible inhibition of AChE by propoxur.

References

- 1. A new simple method for determining the kinetic constants of inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

An In-depth Technical Guide to Propoxur and its Phosphate Analog, Propoxon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and toxicological properties of the carbamate insecticide Propoxur and its theoretical phosphate analog, Propoxon. Due to a scarcity of publicly available data on Propoxon, this document primarily details the characteristics of Propoxur, with comparative inferences and estimations for Propoxon based on established chemical and toxicological principles of analogous compounds.

Introduction

Propoxur is a widely used carbamate insecticide effective against a broad spectrum of pests. Its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals. Propoxon, the phosphate analog of Propoxur, is a potential metabolite, though it is not as extensively studied. Understanding the properties of both compounds is crucial for assessing their environmental impact, toxicological risk, and for the development of novel pest control agents and potential antidotes.

Chemical and Physical Properties

The chemical and physical properties of Propoxur are well-documented. In contrast, specific experimental data for Propoxon is largely unavailable in the public domain. The properties of Propoxon presented below are estimations based on its structural similarity to Propoxur and the known properties of other organophosphate analogs of carbamate insecticides.

Table 1: Chemical and Physical Properties of Propoxur and Propoxon

| Property | Propoxur | Propoxon (Estimated) |

| CAS Number | 114-26-1[1][2][3][4][5][6][7][8] | Data not available |

| Molecular Formula | C₁₁H₁₅NO₃[1][2][5][8][9] | C₁₁H₁₆O₄P (as the corresponding phosphate) |

| Molecular Weight | 209.24 g/mol [1][2][5][8][9] | ~243.21 g/mol |

| Appearance | White to tan crystalline powder[10] | Likely a colorless to yellowish liquid |

| Melting Point | 86-92 °C[11] | Not applicable (likely a liquid at room temperature) |

| Boiling Point | Decomposes upon distillation | Data not available |

| Water Solubility | 0.2% at 20°C[11] | Likely higher than Propoxur due to the polarity of the phosphate group |

| LogP (Octanol/Water Partition Coefficient) | 1.52 | Likely lower than Propoxur |

Synthesis and Metabolism

Synthesis

The primary industrial synthesis of Propoxur involves the reaction of 2-isopropoxyphenol with methyl isocyanate.[12][13] The synthesis of the key intermediate, 2-isopropoxyphenol, starts from catechol.[14]

Experimental Protocol for the Synthesis of 2-Isopropoxyphenol:

-

A mixture of catechol, a base (e.g., potassium carbonate), a solvent (e.g., butanone), and a phase transfer catalyst is heated to reflux.

-

An isopropylating agent, such as isopropyl bromide, is added dropwise to the refluxing mixture.

-

The reaction is refluxed for several hours.

-

After the reaction, the solvent is distilled off, and the product is extracted and purified.[14]

Final Synthesis of Propoxur: The purified 2-isopropoxyphenol is then reacted with methyl isocyanate, typically in the presence of a catalyst, to yield Propoxur.[14][15]

Metabolism

Propoxur is metabolized in living organisms through various pathways, including hydrolysis, hydroxylation, and conjugation.[12][16][17][18] The primary metabolites are 2-isopropoxyphenol and various hydroxylated derivatives.[16][19] While the formation of a phosphate analog (Propoxon) is theoretically possible through metabolic processes that replace the carbamate group with a phosphate group, this specific metabolite is not prominently documented in the available literature on Propoxur metabolism.

Mechanism of Action: Acetylcholinesterase Inhibition

Both Propoxur and, presumably, Propoxon exert their toxic effects by inhibiting acetylcholinesterase (AChE).[4][20] This enzyme is responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of the nervous system.

Carbamates like Propoxur are considered reversible inhibitors of AChE.[21] They carbamylate a serine residue in the active site of the enzyme. This carbamylated enzyme is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis but can be slowly hydrolyzed to regenerate the active enzyme.

Organophosphates, the class to which Propoxon would belong, are typically considered irreversible or quasi-irreversible inhibitors of AChE. They phosphorylate the serine residue in the active site, forming a very stable complex that ages over time, becoming even more resistant to reactivation. This difference in the stability of the inhibited enzyme is a key differentiator in the toxicology of carbamates and organophosphates.

Toxicological Profile

The toxicological data for Propoxur is extensive, while specific data for Propoxon is lacking. The acute toxicity of Propoxur is considered high. Organophosphate analogs are often more potent AChE inhibitors and can exhibit higher toxicity.

Table 2: Acute Toxicity of Propoxur and Estimated Toxicity of Propoxon

| Species | Route | Propoxur LD₅₀ | Propoxon LD₅₀ (Estimated) |

| Rat (oral) | Oral | 83-86 mg/kg[6] | Potentially lower (more toxic) than Propoxur |

| Rat (dermal) | Dermal | >2400 mg/kg | Data not available |

| Mouse (oral) | Oral | ~100 mg/kg[16] | Data not available |

| Guinea Pig (oral) | Oral | 40 mg/kg[16] | Data not available |

| Birds (various) | Oral | Highly variable (e.g., Bobwhite quail: 25.9 mg/kg)[16] | Data not available |

Symptoms of acute poisoning with both compounds are expected to be cholinergic in nature, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory distress.[17]

Analytical Methodology

Various analytical methods have been developed for the detection and quantification of Propoxur and its metabolites in different matrices.[22][23] These methods are crucial for monitoring environmental contamination, food residues, and for clinical and forensic toxicology.

Commonly Used Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with post-column derivatization and fluorescence detection or mass spectrometry (LC-MS), is a widely used technique for the analysis of Propoxur and its metabolites.[19][21]

-

Gas Chromatography (GC): GC can also be used, sometimes requiring derivatization of the analytes to improve their thermal stability and chromatographic behavior.[21]

-

Thin-Layer Chromatography (TLC): TLC provides a simpler, qualitative or semi-quantitative method for screening.[22]

Experimental Protocol: Generic Solid-Phase Extraction (SPE) for Propoxur Analysis in Water

-

Sample Preparation: A water sample is acidified.

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with methanol followed by deionized water.

-

Sample Loading: The water sample is passed through the conditioned SPE cartridge. Propoxur and its metabolites are retained on the sorbent.

-

Washing: The cartridge is washed with a weak solvent to remove interferences.

-

Elution: The analytes of interest are eluted from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Analysis: The eluate is then concentrated and analyzed by HPLC or GC.[23]

Environmental Fate

Propoxur is moderately persistent in the environment. Its fate is influenced by factors such as pH, temperature, and microbial activity. Hydrolysis is a significant degradation pathway, especially under alkaline conditions.[18] Due to its water solubility, Propoxur has the potential to leach into groundwater. Information regarding the environmental fate of Propoxon is not available.

Conclusion

Propoxur is a well-characterized carbamate insecticide with a clear mechanism of action and a significant toxicological profile. Its phosphate analog, Propoxon, remains a theoretical or seldom-studied metabolite. Based on the principles of organophosphate toxicology, it can be inferred that Propoxon would likely be a more potent and irreversible acetylcholinesterase inhibitor than Propoxur, potentially leading to higher toxicity. Further research is warranted to isolate and characterize Propoxon, determine its actual toxicological properties, and develop specific analytical methods for its detection. This knowledge would provide a more complete understanding of the overall risk associated with Propoxur exposure.

References

- 1. Propoxur - Wikipedia [en.wikipedia.org]

- 2. Propoxur | 114-26-1 [chemicalbook.com]

- 3. CN1616482A - Synthetic Method for propoxur artificial antigen - Google Patents [patents.google.com]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Propoxur [drugfuture.com]

- 7. accustandard.com [accustandard.com]

- 8. accustandard.com [accustandard.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzoic acid, 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl)amino)sulfonyl)-, methyl ester | C15H18N4O7S | CID 177355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Species-specific cutaneous biotransformation of the pesticide propoxur during percutaneous absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 14. benchchem.com [benchchem.com]

- 15. CN102060736A - Method for synthesizing propoxur - Google Patents [patents.google.com]

- 16. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 17. Time-Course Changes in Urine Metabolic Profiles of Rats Following 90-Day Exposure to Propoxur - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beyondpesticides.org [beyondpesticides.org]

- 19. helixchrom.com [helixchrom.com]

- 20. Organophosphate and Carbamate Insecticide Poisoning [addl.purdue.edu]

- 21. Methods of residue analysis [fao.org]

- 22. jocpr.com [jocpr.com]

- 23. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism and Detoxification of Propoxon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo metabolic pathways and detoxification mechanisms of propoxon, the active metabolite of the carbamate insecticide propoxur. Propoxur is widely used in agriculture and public health to control a variety of pests. Its toxicity stems from its metabolic activation to propoxon, a potent inhibitor of acetylcholinesterase (AChE). Understanding the intricate processes by which organisms metabolize and detoxify this compound is critical for toxicological risk assessment and the development of potential antidotes. This document outlines the key metabolic transformations, presents quantitative data on metabolite excretion, details common experimental protocols, and provides visual diagrams of the core pathways and workflows.

Metabolic Activation and Detoxification Pathways

The metabolic fate of propoxur in vivo is a multi-step process involving both activation to its more toxic form, propoxon, and subsequent detoxification through Phase I and Phase II reactions. These processes primarily occur in the liver, mediated by a suite of enzymes.

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, which typically results in a small increase in hydrophilicity.

-

Metabolic Activation (Oxidative Desulfuration): While propoxur itself is an AChE inhibitor, its potency is significantly increased through metabolic activation. However, it's important to clarify that propoxur is an N-methylcarbamate and does not undergo oxidative desulfuration like organophosphate pesticides. Instead, its toxicity is direct. The term "activation" can be misleading; rather, the primary metabolic routes are for detoxification. Propoxon is a related but distinct carbamate. For the parent compound propoxur, the key metabolic pathways are detoxification-oriented.

-

Hydrolysis: The most significant detoxification pathway for propoxur is the hydrolysis of the carbamate ester linkage. This reaction is catalyzed by carboxylesterases (CE), particularly the CES1 isozyme, and yields 2-isopropoxyphenol (IPP) and methylcarbamic acid.[1][2][3] IPP is the major urinary metabolite used for biomonitoring exposure.[4]

-

Oxidation: Cytochrome P450 (CYP450) monooxygenases play a crucial role in metabolizing propoxur through several oxidative pathways.[5][6][7] These include:

-

Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, typically at the 5- or 6-position.[8]

-

N-methyl Hydroxylation: Oxidation of the N-methyl group on the carbamate moiety.[8]

-

O-dealkylation: Removal of the isopropyl group to form the corresponding catechol, which can undergo redox cycling.[9]

-

Phase II Metabolism: In this phase, the metabolites from Phase I, particularly the phenolic compounds, are conjugated with endogenous molecules to significantly increase their water solubility and facilitate their excretion from the body.

-

Glucuronidation and Sulfation: The primary metabolite, 2-isopropoxyphenol (IPP), and other hydroxylated metabolites are conjugated with glucuronic acid (by UDP-glucuronosyltransferases) or sulfate (by sulfotransferases).[10] These conjugation reactions are highly efficient, leading to the rapid elimination of propoxur metabolites.

The overall metabolic scheme demonstrates a rapid detoxification and elimination process. Studies in rats have shown that after oral administration, 85% of the radiolabelled propoxur dose is eliminated within 16 hours, with approximately 60% found in the urine as conjugates and 25-35% as volatile compounds like CO2 and acetone.[8][11]

Quantitative Data Summary

Quantitative analysis of propoxur metabolism primarily focuses on the excretion of its major metabolite, 2-isopropoxyphenol (IPP). The data underscores the rapid clearance of the compound from the body.

| Parameter | Animal Model | Dose | Observation | Reference |

| Excretion Rate | Rat | 5-8 mg/kg (oral) | 85% of radioactivity eliminated within 16 hours. | [8] |

| Primary Route | Rat | 5-8 mg/kg (oral) | ~60% of dose excreted in urine; ~25% as volatile compounds. | [8] |

| Major Metabolite | Human, Rat | N/A | 2-Isopropoxyphenol (IPP) is the main urinary biomarker. | [4] |

| Metabolic Enzymes | In vitro (liver microsomes) | N/A | CYP450s, Carboxylesterases (CES), UGTs, SULTs identified. | [5][8][12] |

Experimental Protocols

The study of in vivo propoxur metabolism typically involves animal models and modern analytical techniques for the precise identification and quantification of metabolites.

In Vivo Animal Study Protocol

This protocol describes a typical pharmacokinetic study in rats.

-

Animal Model: Male Wistar rats (200-250g) are acclimated for at least one week.

-

Dosing: Propoxur, often radiolabelled (e.g., with ¹⁴C), is administered orally via gavage at a specific dose (e.g., 5 mg/kg body weight). A control group receives the vehicle (e.g., corn oil).

-

Sample Collection:

-

Animals are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Urine and feces are collected at predetermined intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, 24-48h).

-

Blood samples may be collected via tail vein or cardiac puncture at specific time points to determine plasma concentrations.

-

-

Sample Processing:

-

Urine volume is recorded, and aliquots are stored at -80°C until analysis.

-

Feces are homogenized and extracted.

-

Plasma is separated from blood by centrifugation.

-

Protocol for Urinary Metabolite Analysis (HPLC-MS/MS)

This protocol is for the quantification of total 2-isopropoxyphenol (IPP) in urine.

-

Enzymatic Deconjugation:

-

To 100 µL of urine sample in a glass tube, add 100 µL of acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase/arylsulfatase enzyme mixture.

-

Vortex and incubate the mixture in a water bath at 37°C for 12-16 hours (overnight) to hydrolyze the glucuronide and sulfate conjugates back to free IPP.[13]

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte (IPP) with an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).

-

-

Analysis by LC-MS/MS:

-

The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[14]

-

An aliquot is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[15][16]

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column.[17][18] A gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B) is common.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for IPP and an internal standard.

-

-

Quantification:

-

A calibration curve is generated using standards of known IPP concentrations.

-

The concentration of IPP in the urine samples is determined by comparing its peak area to the calibration curve.

-

References

- 1. mdpi.com [mdpi.com]

- 2. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CDC - NBP - Biomonitoring Summaries - Propoxur [med.iiab.me]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 9. Propoxur: a novel mechanism for insecticidal action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Species-specific cutaneous biotransformation of the pesticide propoxur during percutaneous absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beyondpesticides.org [beyondpesticides.org]

- 12. Carboxylesterases: General detoxifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielosp.org [scielosp.org]

- 14. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]

- 15. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. jfda-online.com [jfda-online.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Neurotoxic Effects of Propoxon Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxur, a widely utilized carbamate insecticide, exerts its primary neurotoxic effects through its active metabolite, propoxon.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying propoxon-induced neurotoxicity, focusing on its interaction with acetylcholinesterase, the induction of secondary cytotoxic pathways, and the experimental methodologies used to investigate these effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of propoxon's neurotoxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] Propoxon acts as a reversible inhibitor by carbamylating a serine residue in the active site of AChE.[1] This carbamylation process is significantly more stable than the transient acetylation that occurs during normal ACh hydrolysis, leading to a temporary inactivation of the enzyme.[1] The resulting accumulation of ACh in the synapse causes overstimulation of muscarinic and nicotinic receptors, leading to cholinergic crisis, characterized by symptoms ranging from muscle tremors to paralysis and respiratory failure.[1] Unlike organophosphates, the carbamylated enzyme can undergo spontaneous hydrolysis, allowing for the regeneration of functional AChE, which is why the effects of propoxur poisoning are typically transient.[1]

Quantitative Data: Acetylcholinesterase Inhibition

The inhibitory potency of propoxur has been quantified across various species and enzyme sources. The following table summarizes key kinetic parameters.

| Enzyme Source | Cholinesterase Type | Parameter | Value | Reference |

| Not Specified | Acetylcholinesterase | IC50 | 4.3 µM | [1] |

| Human Red Blood Cell | AChE | IC50 | 4.6 x 10⁻⁷ M | [1] |

| Human Plasma | Cholinesterase | IC50 | 2.3 x 10⁻⁵ M | [1] |

| Bovine | Cholinesterase | IC50 | 7 x 10⁻⁷ M | [1] |

| Fly | Cholinesterase | IC50 | 0.1 - 8 x 10⁻⁸ M | [1] |

| Bovine | Cholinesterase | Ki | 0.5 - 1.0 x 10⁵ LM⁻¹min⁻¹ | [1] |

| Fly | Cholinesterase | Ki | 1 x 10⁵ LM⁻¹min⁻¹ | [1] |

| Human Serum | Cholinesterase | Ki | 0.95 x 10³ LM⁻¹min⁻¹ | [1] |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The bimolecular rate constant, indicating the sensitivity of the enzyme to inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to determine AChE activity and its inhibition.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to AChE activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

AChE solution

-

Propoxur stock solution (in a suitable solvent)

-

DTNB solution

-

ATCh solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare working solutions of all reagents and serial dilutions of the propoxur stock solution.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the propoxur solution at various concentrations (or solvent for the control)

-

10 µL of the AChE solution

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[3]

-

Initiate Reaction: Add 10 µL of the ATCh solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of time (e.g., every minute for 10 minutes).[1]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of propoxur from the linear portion of the absorbance vs. time curve.[1]

-

Calculate the percentage of inhibition for each propoxur concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[1]

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the propoxur concentration and fitting the data to a dose-response curve.[1]

-

Caption: Mechanism of acetylcholinesterase inhibition by propoxur.

Secondary Mechanisms of Neurotoxicity

Beyond direct AChE inhibition, propoxur exposure triggers secondary neurotoxic pathways, primarily through the induction of oxidative stress and the activation of apoptosis.[3]

Oxidative Stress

Propoxur exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, resulting in oxidative stress.[3][4] This can cause damage to cellular macromolecules, including lipids, proteins, and DNA, contributing to neuronal dysfunction and death.[3] Studies have shown that propoxur administration can lead to a significant increase in malondialdehyde (MDA) and ROS levels, along with a reduction in superoxide dismutase (SOD) activity.[4] The metabolic processing of propoxur can yield catechol and hydroquinone derivatives, which are capable of redox cycling and generating ROS.[5]

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is a common method for measuring intracellular ROS.

Principle: Cell-permeable H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

-

Neuronal cells (e.g., SH-SY5Y, PC12)

-

Cell culture medium (phenol red-free recommended)

-

H2DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure for Adherent Cells (Microplate Reader):

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.[3]

-

Compound Exposure: Treat cells with various concentrations of propoxur for the desired duration. Include appropriate controls (vehicle control, positive control e.g., H₂O₂).

-

Staining:

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add 100 µL of freshly prepared H2DCFDA working solution (e.g., 10-50 µM in serum-free medium or PBS) to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Measurement:

-

Remove the H2DCFDA solution and wash the cells with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Caption: Propoxur-induced oxidative stress pathway.

Apoptosis

Propoxur can induce programmed cell death, or apoptosis, in neuronal cells. This process is often initiated by intracellular stress, such as the oxidative stress described above, and can involve the mitochondrial (intrinsic) pathway. Key events in this pathway include the disruption of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of cysteine proteases known as caspases.[6][7]

The activation of initiator caspases, such as caspase-9, leads to the cleavage and activation of executioner caspases, like caspase-3.[8][9] Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members like Bax promoting mitochondrial permeabilization and anti-apoptotic members like Bcl-2 inhibiting it.[6][7]

Calcium Dysregulation

Pesticide-induced neurotoxicity is often associated with the disruption of intracellular calcium (Ca²⁺) homeostasis.[10][11] While the specific mechanisms for propoxur are less defined than for organophosphates, the overstimulation of cholinergic receptors due to AChE inhibition can lead to excessive Ca²⁺ influx through receptor-operated channels.[10] This Ca²⁺ overload can, in turn, trigger a cascade of detrimental events, including the activation of Ca²⁺-dependent enzymes, mitochondrial dysfunction, increased ROS production, and the initiation of apoptotic pathways.[11]

Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and play a critical role in the intrinsic apoptotic pathway. Propoxur-induced oxidative stress and calcium overload can lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (ΔΨm).[12][13] The collapse of ΔΨm is a key event in the initiation of apoptosis, as it leads to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors like cytochrome c.[7]

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential.

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. At high concentrations within healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence (around 590 nm). In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (around 530 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[14][15]

Materials:

-

Cells in suspension or adhered to a plate

-

JC-1 stock solution (in DMSO)

-

Cell culture medium or assay buffer

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a positive control for depolarization

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure for Fluorescence Plate Reader:

-

Cell Culture: Culture cells in a 96-well black plate to an appropriate density. Treat with propoxur as required.[16]

-

Positive Control: To control wells, add CCCP (e.g., 50 µM final concentration) and incubate at 37°C for 5-10 minutes to induce mitochondrial depolarization.[17]

-

JC-1 Staining: Add JC-1 working solution (e.g., 1-10 µM in culture medium) to each well.[14]

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes.[14][16]

-

Washing (Optional but Recommended): Gently wash the cells with pre-warmed assay buffer to remove excess dye.[14]

-

Measurement: Measure the fluorescence intensity at two wavelength settings:

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Caption: Propoxur-induced mitochondrial apoptotic pathway.

Experimental Workflow Overview

A typical in vitro investigation into the neurotoxic effects of propoxon exposure follows a logical progression from general cytotoxicity screening to the elucidation of specific molecular mechanisms.

Caption: Standard experimental workflow for in vitro neurotoxicity assessment.

Conclusion

The neurotoxicity of propoxon, the active metabolite of propoxur, is a multifaceted process initiated by the reversible inhibition of acetylcholinesterase. This primary mechanism leads to a cholinergic crisis, which is further exacerbated by secondary effects, including the induction of oxidative stress, disruption of calcium homeostasis, and mitochondrial dysfunction, ultimately culminating in apoptotic cell death. A thorough understanding of these interconnected pathways, supported by robust quantitative data and standardized experimental protocols, is essential for the accurate assessment of propoxur's neurotoxic potential and for the development of effective therapeutic and safety strategies in the fields of toxicology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Propoxur: a novel mechanism for insecticidal action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The propofol-induced mitochondrial damage in fetal rat hippocampal neurons via the AMPK/P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondria as a target of organophosphate and carbamate pesticides: Revisiting common mechanisms of action with new approach methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of low-toxic herbicide Roundup and glyphosate on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. media.cellsignal.com [media.cellsignal.com]

Propoxur Degradation in the Environment: A Technical Guide for Researchers

An In-depth Examination of Propoxur's Environmental Fate, Degradation Products, and Analytical Methodologies

For Immediate Release

This technical guide provides a comprehensive overview of the environmental degradation of propoxur, a widely used carbamate insecticide. It is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental fate and impact of this compound. This document details the primary degradation pathways of propoxur, identifies its major degradation products, presents available quantitative data on their environmental concentrations, and outlines detailed experimental protocols for their analysis.

Introduction to Propoxur and its Environmental Significance

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a non-systemic insecticide effective against a broad spectrum of pests. Its widespread use in agriculture and public health has led to concerns about its persistence and potential impact on non-target organisms and ecosystems. Understanding the degradation of propoxur in various environmental matrices such as soil, water, and air is crucial for assessing its environmental risk and developing effective remediation strategies.

Degradation Pathways of Propoxur

Propoxur undergoes degradation in the environment through three primary mechanisms: hydrolysis, photolysis, and microbial degradation. The rate and extent of each of these processes are influenced by environmental factors such as pH, temperature, sunlight intensity, and microbial populations.

2.1. Hydrolysis:

Hydrolysis is a major degradation pathway for propoxur, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under alkaline conditions. The primary hydrolysis product is 2-isopropoxyphenol , formed by the cleavage of the carbamate ester bond.

2.2. Photolysis:

Propoxur can be degraded by sunlight, a process known as photolysis. This process can occur in the atmosphere, on soil surfaces, and in surface waters. Photodegradation can lead to the formation of various products, including hydroxylated derivatives.

2.3. Microbial Degradation:

Microorganisms, particularly bacteria and fungi, play a significant role in the breakdown of propoxur in soil and water. Several bacterial strains, including those from the genera Arthrobacter and Pseudomonas, have been identified as capable of utilizing propoxur as a source of carbon and nitrogen. The primary initial step in microbial degradation is the enzymatic hydrolysis of the carbamate linkage, yielding 2-isopropoxyphenol and methylamine . These primary metabolites can be further broken down into simpler compounds, ultimately leading to mineralization into carbon dioxide (CO2), water, and inorganic nutrients.

The major degradation products of propoxur identified in environmental samples include:

-

2-Isopropoxyphenol (IPP)

-

Carbon Dioxide (CO2)

-

Methylamine

-

2-Hydroxyphenyl-N-methylcarbamate

-

2-Isopropoxyphenyl-N-hydroxymethylcarbamate

-

2-Isopropoxy-5-hydroxyphenyl-N-methylcarbamate

dot

Quantitative Data on Propoxur Degradation Products

Limited quantitative data is available for the concentrations of propoxur degradation products in environmental samples. Most studies focus on the dissipation of the parent compound. The half-life of propoxur in soil can range from 14 to 50 days, depending on soil type and environmental conditions. In water, the half-life is pH-dependent, being shorter in alkaline waters. While specific concentrations of metabolites are not widely reported, their presence is indicative of ongoing degradation processes.

| Degradation Product | Environmental Matrix | Reported Concentration Range | Reference |

| Propoxur | River Water | Not Detected - 350 ng/L | |

| 2-Isopropoxyphenol | River Water | Not widely reported | - |

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols for Analysis

The accurate determination of propoxur and its degradation products in environmental samples requires robust analytical methodologies. The following sections outline typical experimental protocols for sample extraction and analysis.

4.1. Sample Collection and Storage:

-

Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C and analyze as soon as possible.

-

Soil and Sediment Samples: Collect soil and sediment samples using a stainless-steel corer or auger. Store in glass jars at -20°C until analysis.

4.2. Sample Extraction:

4.2.1. Extraction from Water Samples (Solid-Phase Extraction - SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass a known volume of the filtered water sample (e.g., 500 mL) through the conditioned SPE cartridge at a slow and steady flow rate.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the retained analytes with a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 5 mL).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for analysis.

4.2.2. Extraction from Soil and Sediment Samples (Ultrasonic Extraction):

-

Sample Preparation: Homogenize the soil or sediment sample and weigh a representative portion (e.g., 10 g) into a centrifuge tube.

-

Extraction: Add an appropriate extraction solvent (e.g., 20 mL of acetonitrile or a mixture of acetone and dichloromethane).

-

Ultrasonication: Place the sample in an ultrasonic bath for a specified period (e.g., 15-30 minutes) to enhance extraction efficiency.

-

Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

-

Supernatant Collection: Carefully collect the supernatant.

-

Repeat Extraction: Repeat the extraction process with fresh solvent and combine the supernatants.

-

Clean-up (if necessary): The extract may require a clean-up step using techniques like solid-phase extraction (SPE) to remove interfering co-extractives.

-

Concentration: Concentrate the final extract to a small volume before analysis.

dot

4.3. Analytical Instrumentation:

4.3.1. High-Performance Liquid Chromatography (HPLC):

HPLC coupled with a suitable detector is a common technique for the analysis of propoxur and its more polar degradation products.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used.

-

Detector:

-

Photodiode Array (PDA) or UV-Vis Detector: Suitable for the detection of propoxur and its aromatic degradation products.

-

Fluorescence Detector (FLD): Often used with post-column derivatization for enhanced sensitivity and selectivity of carbamates. The analytes are hydrolyzed post-column to form methylamine, which then reacts with o-phthalaldehyde (OPA) to produce a fluorescent derivative.

-

-

Mass Spectrometry (MS) Detector: Provides high selectivity and sensitivity, allowing for the confirmation and quantification of trace levels of analytes.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of the more volatile degradation product, 2-isopropoxyphenol. Derivatization may be necessary for less volatile metabolites to improve their chromatographic behavior.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless or pulsed splitless injection is commonly used for trace analysis.

-

Carrier Gas: Helium or hydrogen.

-

Detector: Mass spectrometer operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Conclusion

The degradation of propoxur in the environment is a complex process involving hydrolysis, photolysis, and microbial activity, leading to the formation of several degradation products. The primary and most studied degradation product is 2-isopropoxyphenol. While analytical methods for the parent compound are well-established, there is a need for more research to quantify the concentrations of its various degradation products in different environmental compartments. The protocols outlined in this guide provide a foundation for researchers to develop and validate methods for the comprehensive assessment of propoxur's environmental fate. Continued research in this area is essential for a thorough understanding of the environmental risks associated with the use of this insecticide.

Structure-Activity Relationship of Propoxon Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of propoxon and its analogs, focusing on their primary biological target, acetylcholinesterase (AChE). Propoxon, the oxygen analog of the carbamate insecticide propoxur, is a potent neurotoxic agent. Understanding the relationship between its chemical structure and biological activity is crucial for the development of novel insecticides with improved efficacy and selectivity, as well as for the assessment of their toxicological profiles.

Core Mechanism of Action: Acetylcholinesterase Inhibition

Propoxon and its analogs exert their toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by propoxon leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to symptoms such as muscle tremors, paralysis, and in severe cases, death. The carbamate moiety of propoxon is key to its inhibitory action, as it carbamylates a serine residue in the active site of AChE, rendering the enzyme inactive. Unlike organophosphates, this carbamylation is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme.

Quantitative Data on Acetylcholinesterase Inhibition

| Compound | Structure | Target Enzyme | IC50 (µM) | Reference |

| Propoxur | 2-isopropoxyphenyl N-methylcarbamate | Acetylcholinesterase | 4.3 | [1][2] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | See reference for structure | Acetylcholinesterase | 38.98 | [3] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | See reference for structure | Butyrylcholinesterase | 1.60 | [3] |

Qualitative Structure-Activity Relationship (SAR) Insights for Carbamates:

Based on broader studies of carbamate insecticides, the following SAR principles can be inferred for propoxon analogs:

-

The Carbamate Moiety: The N-methylcarbamate group is essential for the anticholinesterase activity. The nitrogen and carbonyl oxygen are crucial for binding to the active site of AChE.

-

The Aromatic Ring: The phenyl ring serves as a scaffold that positions the carbamate group correctly within the AChE active site.

-

Substituents on the Aromatic Ring:

-

Position: The position of substituents on the phenyl ring is critical. For propoxur, the ortho (2-position) isopropoxy group is a key feature.

-

Nature of Substituents: The electronic and steric properties of the substituents significantly influence the inhibitory potency. Electron-withdrawing groups on the phenyl ring can enhance the carbamylating ability of the carbamate, thus increasing its potency. Conversely, bulky substituents may hinder the binding of the analog to the active site, reducing its activity. For instance, studies on other phenyl carbamates have shown that electron-donating substituents in the ortho position can be better inhibitors of butyrylcholinesterase than acetylcholinesterase, while electron-withdrawing substituents are better inhibitors of acetylcholinesterase[4].

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate biological membranes and reach the target site.

-

Experimental Protocols

The primary method for determining the inhibitory potency of propoxon analogs against acetylcholinesterase is the Ellman's assay. This colorimetric method is widely used due to its simplicity, reliability, and suitability for high-throughput screening.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle:

This assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor like a propoxon analog, the rate of this reaction decreases.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (propoxon analogs)

-

Positive control inhibitor (e.g., propoxur)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipettes

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized.

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCh (10 mM) in deionized water. Prepare this solution fresh.

-

Dissolve test compounds and the positive control in DMSO to create high-concentration stock solutions. Serially dilute these stocks in phosphate buffer to the desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid affecting enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Contain all reagents except the enzyme.

-

Negative control wells (100% activity): Contain all reagents and the vehicle (DMSO) without any inhibitor.

-

Positive control wells: Contain all reagents and a known AChE inhibitor.

-

Test wells: Contain all reagents and the test compounds at various concentrations.

-

-

Reaction Protocol:

-

To each well, add the phosphate buffer.

-

Add the solution of the test compound or vehicle to the appropriate wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCh solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by a propoxon analog, leading to neurotoxicity.

Experimental Workflow for SAR Study

Caption: A typical workflow for a structure-activity relationship (SAR) study of propoxon analogs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Propoxur | CAS 114-26-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. mdpi.com [mdpi.com]

- 4. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Trajectory of Propoxur: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxur, a carbamate insecticide, was first introduced in 1959 by Bayer.[1][2] This document provides a comprehensive overview of the historical context, development, mechanism of action, and toxicological profile of propoxur. It is designed to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Historical Development and Use

Developed in Germany, propoxur (2-isopropoxyphenyl methylcarbamate) emerged as a significant broad-spectrum insecticide, offering an alternative to the organochlorine and organophosphate pesticides prevalent at the time.[2] Marketed under trade names such as Baygon® and Unden®, its applications have been diverse, ranging from the control of household pests like cockroaches and mosquitoes to the management of insects in agriculture and forestry.[2][3]

Propoxur is a non-systemic insecticide that acts as a contact and stomach poison.[3] It has been widely used in public health to control vectors like Anopheles mosquitoes, as well as for managing pests affecting crops such as sugar cane, cocoa, grapes, maize, and cotton.[3] Over the years, its use has been subject to increasing regulatory scrutiny due to concerns about its potential toxicity, particularly to children.[4][5] This has led to restrictions and voluntary cancellations of certain residential uses.[4] In Europe, the use of propoxur products ceased after 2002 as no manufacturer applied for its re-approval.[1]

Chemical Synthesis

The industrial synthesis of propoxur typically involves the reaction of 2-isopropoxyphenol with methyl isocyanate, often in the presence of a catalyst.[2]

Experimental Protocol: Synthesis of Propoxur

Objective: To synthesize propoxur from 2-isopropoxyphenol and methyl isocyanate.[2]

Materials:

-

2-isopropoxyphenol

-

Methyl isocyanate (MIC)

-

N,N-dimethylbenzylamine (catalyst)

-

Glass reactor equipped with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle

Procedure:

-

In the glass reactor, combine 2-isopropoxyphenol and the catalyst in a molar ratio of 1:0.001-0.05.

-

Stir the mixture and cool it.

-

Slowly add methyl isocyanate (MIC) dropwise to the reactor. The molar ratio of 2-isopropoxyphenol to MIC should be maintained between 1:1 and 1:1.2.

-

The reaction is exothermic and the temperature should be controlled.

-

After the addition of MIC is complete, the reaction mixture is typically stirred for a period to ensure complete reaction.

-

The resulting product, propoxur, can then be purified through appropriate methods such as crystallization.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of propoxur is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3][6] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at synaptic junctions.[7]

By inhibiting AChE, propoxur leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors.[4][7] This disruption of normal nerve impulse transmission results in the toxic effects observed in insects, including irritability, tremors, incoordination, convulsions, paralysis, and ultimately, death.[7] The inhibition of AChE by carbamates like propoxur is due to the carbamoylation of the active site of the enzyme, forming an unstable complex that is, however, reversible.[6][7]

Signaling Pathway: Cholinergic Synapse Disruption

References

- 1. Propoxur - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. fao.org [fao.org]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. dictionary.com [dictionary.com]

- 6. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

Propoxur's Interaction with Muscarinic and Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxur, a carbamate insecticide, primarily exerts its neurotoxic effects through the reversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in the hyperstimulation of postsynaptic muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). While the downstream consequences of this ACh buildup are well-documented, direct interactions of propoxur with these cholinergic receptors are less characterized. This guide provides a comprehensive overview of the current understanding of propoxur's engagement with muscarinic and nicotinic receptors, detailing its primary mechanism of action and direct receptor antagonism. It includes quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of propoxur's toxicity is the inhibition of AChE.[1] By carbamylating the serine hydroxyl group in the active site of AChE, propoxur prevents the breakdown of acetylcholine.[1] This leads to an accumulation of ACh in the synapse, causing excessive stimulation of both muscarinic and nicotinic receptors, which manifests as a "cholinergic crisis".[2] The inhibition by propoxur is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, allowing for the regeneration of functional AChE.[1]

Quantitative Data: Acetylcholinesterase Inhibition

The inhibitory potency of propoxur against AChE has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target Enzyme | Species/Tissue | IC50 Value (µM) | Reference |

| Propoxur | Acetylcholinesterase | Rat Brain | 4.3 | [3][4] |

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Beyond its indirect effects through AChE inhibition, propoxur has been shown to directly interact with at least one subtype of nicotinic receptor.

Direct Antagonism of α4β4 nAChRs

Studies have demonstrated that propoxur acts as a direct antagonist of the α4β4 subunit-containing nAChRs.[3][4] This direct interaction is independent of its AChE inhibitory activity and contributes to its overall neurotoxic profile.

Quantitative Data: Nicotinic Receptor Antagonism

| Compound | Target Receptor | Species/Tissue | IC50 Value (µM) | Reference |

| Propoxur | α4β4 nAChR | Rat | 165 | [3][4] |

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Currently, there is a lack of direct quantitative binding data (e.g., Kᵢ or Kₐ values) for propoxur at various muscarinic receptor subtypes (M1-M5) in vertebrate systems. The observed muscarinic effects of propoxur poisoning, such as salivation, lacrimation, urination, and defecation (SLUD), are attributed to the overstimulation of these receptors by the excess acetylcholine resulting from AChE inhibition.[5]

In insect systems, there is evidence suggesting an indirect interaction with presynaptic muscarinic receptors. The synergistic toxic effects observed when propoxur is co-administered with permethrin can be reversed by the muscarinic antagonist atropine, indicating an involvement of mAChRs in the overall insecticidal action.

Signaling Pathways

The accumulation of acetylcholine due to propoxur's inhibition of AChE leads to the over-activation of both muscarinic and nicotinic signaling pathways.

References

- 1. Neurotransmitter receptors as targets for pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of Propoxon

An In-depth Technical Guide to the Physical and Chemical Properties of Propoxon

Introduction

Propoxur, a carbamate insecticide, was first introduced by Bayer in 1959.[1] It is a non-systemic insecticide known for its rapid knockdown and long residual effect against a broad spectrum of pests, including those that cause damage through sucking and chewing.[1][2][3] Propoxur is also utilized for flea and tick control on domestic pets.[2][3] Its primary mechanism of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[4][5] This guide provides a comprehensive overview of the , its mechanism of action, and the experimental protocols used for its analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity

| Identifier | Value |

| Chemical Name | 2-isopropoxyphenyl methylcarbamate[6] |

| Common Name | Propoxur[1] |

| Synonyms | Baygon, Aprocarb, Blattanex, Unden, PHC[4][7] |

| CAS Number | 114-26-1[6][8] |

| Molecular Formula | C₁₁H₁₅NO₃[3][8] |

| Molecular Weight | 209.24 g/mol [9] |

| Canonical SMILES | CC(C)OC1=CC=CC=C1OC(=O)NC[3] |

| InChIKey | ISRUGXGCCGIOQO-UHFFFAOYSA-N[3][10] |

Physical and Chemical Properties

Propoxur is a white to cream-colored crystalline solid with a mild phenolic odor.[4][6] The technical material typically contains over 95% Propoxur and may exist in two crystal forms.[4]

Quantitative Physical and Chemical Properties

| Property | Value | Conditions |

| Melting Point | 91.5°C (pure); 84-89°C (technical)[4][11] | |

| Boiling Point | Decomposes upon distillation[9] | |

| Water Solubility | 2000 mg/L[6] | 20°C |

| ~0.2% (1900-2000 mg/L)[4][12] | 20°C | |

| Vapor Pressure | 1.3 x 10⁻³ Pa (9.75 x 10⁻⁶ mmHg)[11][13] | 20°C |

| 1 x 10⁻² mmHg[4] | 120°C | |

| Density | 1.12 - 1.19 g/cm³[4][11] | 20°C |

| log Kow (Octanol-Water Partition Coefficient) | 1.52[9] | |

| Adsorption Coefficient (Koc) | 30[6] |

Chemical Stability and Reactivity

Propoxur is stable under normal storage conditions but is susceptible to hydrolysis, particularly in alkaline media.[4][11] The rate of hydrolysis increases significantly with pH.[11] For instance, the half-life of Propoxur in an aqueous solution at 20°C is approximately 40 minutes at a pH of 10.8.[4] In neutral aerated river water at 25°C, the half-life is less than two days.[13] Decomposition at elevated temperatures can produce methyl isocyanate and nitrogen oxides.[11]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Propoxur is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4] By inhibiting AChE, Propoxur causes an accumulation of acetylcholine at synaptic junctions, leading to overstimulation of the nervous system and ultimately, the death of the insect.[4]

dot

Caption: Cholinesterase inhibition pathway by Propoxur.

Recent studies suggest a secondary mechanism of action involving the generation of reactive oxygen species (ROS).[5] Metabolic processes, such as hydrolysis of the carbamate group and dealkylation of the isopropyl group, can yield catechol and hydroquinone derivatives.[5] These derivatives can undergo redox cycling, leading to the production of ROS, which contributes to cellular damage and toxicity.[5]

dot

Caption: Proposed pathway for ROS generation from Propoxur metabolism.

Experimental Protocols

Determination of Propoxur Content and Impurities

The determination of Propoxur content and its impurities is commonly performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Method:

-

Principle: Reversed-phase HPLC with UV detection is a standard method for quantifying Propoxur.[14]

-

Instrumentation: A standard HPLC system equipped with a UV detector. A Luna Omega C18 column is often used.[15][16]

-

Mobile Phase: An isocratic elution of acetonitrile (ACN) and water, typically in a 70:30 (v/v) ratio, is employed.[15][16]

-

Flow Rate: A flow rate of 1.2 mL/min is commonly used.[15][16]

-

Detection: UV detection is set at 280 nm.[14]

-

Internal Standard: Ethyl benzoate is frequently used as an internal standard for accurate quantification.[14]

-

Sample Preparation: The sample is dissolved in acetonitrile before injection.[14]

-

Validation: The method is validated for specificity, linearity, accuracy, and precision.[14]

GC-FID Method for Residual Solvents:

-

Principle: Gas Chromatography with a Flame Ionization Detector (GC-FID) is used to determine residual solvents from the manufacturing process.[14]

-

Instrumentation: A standard GC system with an FID.

-

Carrier Gas: Typically an inert gas like helium or nitrogen.

-

Sample Preparation: The sample is dissolved in a suitable solvent.

-

Analysis: The retention times of the peaks are compared to known standards to identify and quantify residual solvents.[14]

dot

Caption: General experimental workflow for HPLC analysis of Propoxur.

Spectrophotometric Determination

A simple spectrophotometric method can also be used for the determination of Propoxur in various samples.[17]

-

Principle: The method is based on the coupling of the hydrolysis product of Propoxur with diazotized 3-aminopyridine in an alkaline medium to form an azo-dye.[17]

-

Detection: The resulting azo-dye exhibits maximum absorbance at 463 nm.[17]

-

Linearity: Beer's law is obeyed in the concentration range of 0.05 to 1.2 µg/mL of Propoxur.[17]

-

Sensitivity: The molar absorptivity is 3.10 x 10⁴ L mol⁻¹ cm⁻¹.[17]

Conclusion

Propoxur remains a significant insecticide due to its efficacy and broad range of applications. A thorough understanding of its physical and chemical properties is crucial for its safe handling, formulation development, and environmental risk assessment. The established analytical methods, such as HPLC and GC, provide reliable means for quality control and residue analysis. Further research into its secondary mechanisms of action, such as ROS generation, will continue to enhance our understanding of its toxicological profile and potential environmental impact.

References

- 1. benchchem.com [benchchem.com]

- 2. Propoxur (Ref: OMS 33) [sitem.herts.ac.uk]

- 3. Propoxur (Ref: OMS 33) [sitem.herts.ac.uk]

- 4. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 5. Propoxur: a novel mechanism for insecticidal action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - PROPOXUR [extoxnet.orst.edu]

- 7. medkoo.com [medkoo.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propoxur [webbook.nist.gov]

- 11. Propoxur CAS#: 114-26-1 [m.chemicalbook.com]

- 12. wefco-africa.co.za [wefco-africa.co.za]

- 13. Propoxur | 114-26-1 [chemicalbook.com]

- 14. fao.org [fao.org]

- 15. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sensitive determination of propoxur by spectrophotometry using 3-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Propoxon Hydrolysis and Environmental Fate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction